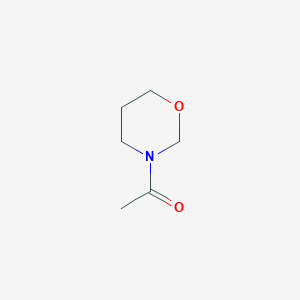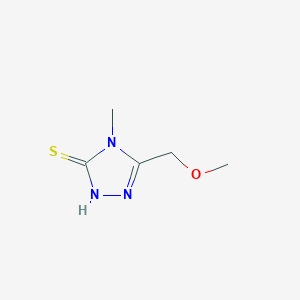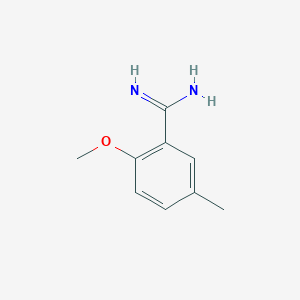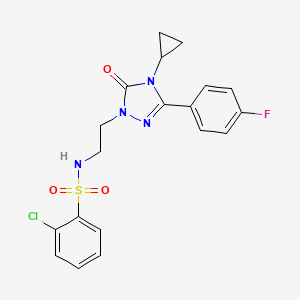![molecular formula C17H15Cl2N3O2S B2664120 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-84-3](/img/structure/B2664120.png)
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile” is a chemical compound with the molecular formula C17H15Cl2N3O2S . It has a molecular weight of 396.29 .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzenecarbonitrile core, with a piperazino group and a 2,4-dichlorophenylsulfonyl group attached . The exact 3D conformation would depend on the specific conditions and environment.Applications De Recherche Scientifique
Synthesis and Structural Analysis
This chemical compound is related to various synthetic efforts aiming at the creation of novel structures with potential biological activities. For example, studies have been conducted on the synthesis and structural analysis of related compounds, demonstrating the versatility of piperazine and sulfonyl moieties in drug design. The structural analysis often involves X-ray crystallography to determine the conformation and spatial arrangement of the molecules, which is crucial for understanding their potential interactions with biological targets.
Antimicrobial Activities
Research on derivatives of piperazine and sulfonyl-containing compounds has shown promising antimicrobial properties. These studies involve synthesizing a range of derivatives and testing their efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) studies help in identifying the key molecular features responsible for the antimicrobial activity, guiding the design of more potent and selective agents.
Enzyme Inhibition and Potential Therapeutic Applications
Several studies focus on the enzyme inhibitory properties of compounds with similar structures, indicating their potential as therapeutic agents for various diseases. These compounds are evaluated for their ability to inhibit specific enzymes involved in disease pathogenesis, offering insights into their mechanism of action and potential therapeutic applications.
Molecular Modeling and Drug Design
Molecular modeling studies on similar compounds provide valuable insights into their potential interactions with biological targets, aiding in the optimization of their therapeutic properties. These studies involve computational techniques to predict the binding affinity and mode of interaction of the compounds with their targets, which is crucial for drug design and development.
References:
- Synthesis and antimicrobial activity of piperazine derivatives indicate their potential in treating infections caused by pathogens (Hussain et al., 2017).
- Structural analysis of sulfonyl piperazine derivatives offers insights into their potential therapeutic applications, with X-ray crystallography providing detailed information on their molecular conformation (Sreenivasa et al., 2013).
- Molecular modeling studies contribute to understanding the interaction between similar compounds and their biological targets, facilitating the design of more effective therapeutic agents (Othman et al., 2019).
Propriétés
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-14-3-6-17(16(19)11-14)25(23,24)22-9-7-21(8-10-22)15-4-1-13(12-20)2-5-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIHJMWZLMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2664041.png)
![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2664046.png)


![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2664050.png)
![3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664051.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2664055.png)


![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)